2-(4-Fluorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a fluorophenyl group and a carboxylic acid moiety in this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with 3-methyl-2-butanone to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, aldehydes, and ketones, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(4-Fluorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological processes. The carboxylic acid group plays a crucial role in its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid
- 2-(4-Bromophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid
- 2-(4-Methylphenyl)-5-propan-2-ylpyrazole-3-carboxylic acid
Uniqueness
The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid imparts unique properties such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H13FN2O2 |
---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H13FN2O2/c1-8(2)11-7-12(13(17)18)16(15-11)10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,17,18) |
InChI Key |
CTEJXNDBDHQSHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.